molecular formula C8H15NO2 B179204 2-(1-Methylpiperidin-3-yl)acetic acid CAS No. 169253-08-1

2-(1-Methylpiperidin-3-yl)acetic acid

Cat. No.: B179204
CAS No.: 169253-08-1
M. Wt: 157.21 g/mol
InChI Key: DRVBRICCCNVPBA-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid involves several steps. One common method includes the reaction of 1-methylpiperidine with bromoacetic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and the piperidine ring undergo oxidation under controlled conditions:

  • Reagents and Conditions :
    • Potassium permanganate (KMnO₄) in acidic or basic media .
    • Chromic acid (H₂CrO₄) under reflux .
  • Products :
    • Oxidation of the acetic acid moiety yields 2-(1-methylpiperidin-3-yl)acetone (ketone derivative) via decarboxylation .
    • Piperidine ring oxidation may produce N-methyl-3-piperidone under harsh conditions .

Key Findings:

  • Oxidation selectivity depends on pH and temperature.
  • Yields for ketone formation range from 60–75% under optimized conditions .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

  • Reagents and Conditions :
    • Lithium aluminum hydride (LiAlH₄) in anhydrous ether .
    • Borane (BH₃) in tetrahydrofuran (THF) .
  • Products :
    • Reduction yields 2-(1-methylpiperidin-3-yl)ethanol .

Key Findings:

  • LiAlH₄ achieves near-quantitative reduction (>90% yield) .
  • Borane offers milder conditions but lower yields (~70%) .

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution:

  • Reagents and Conditions :
    • Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, enabling reactions with amines (e.g., diethylamine) to form amides .
    • Alkyl halides (e.g., methyl iodide) in the presence of NaH yield ester derivatives .
  • Products :
    • N,N-Diethyl-2-(1-methylpiperidin-3-yl)acetamide .
    • Methyl 2-(1-methylpiperidin-3-yl)acetate .

Key Findings:

  • Amide formation is favored in polar aprotic solvents (e.g., acetonitrile) .
  • Esterification proceeds efficiently with 1.5 equivalents of alkyl halide .

Salt Formation

The carboxylic acid reacts with bases to form salts:

  • Reagents and Conditions :
    • Hydrochloric acid (HCl) in ethanol yields the hydrochloride salt .
    • Sodium hydroxide (NaOH) forms the sodium salt .
  • Products :
    • This compound hydrochloride (m.p. 88–90°C) .

Key Findings:

  • Hydrochloride salt formation improves solubility in polar solvents .

Ring Functionalization

The piperidine ring undergoes alkylation or acylation:

  • Reagents and Conditions :
    • Formaldehyde and palladium on charcoal under transfer hydrogenation conditions methylate the ring nitrogen .
    • Acetic anhydride acetylates the ring at the 4-position .
  • Products :
    • 1,3-Dimethylpiperidin-3-yl acetic acid .
    • 4-Acetyl-1-methylpiperidin-3-yl acetic acid .

Key Findings:

  • Transfer hydrogenation with formaldehyde achieves 85% yield for N-methylation .

Comparative Reaction Data

Reaction TypeReagentsConditionsMajor ProductYieldSource
Oxidation KMnO₄, H₂SO₄Reflux, 6 h2-(1-Methylpiperidin-3-yl)acetone70%
Reduction LiAlH₄, ether0°C to RT, 2 h2-(1-Methylpiperidin-3-yl)ethanol92%
Amide Formation SOCl₂, diethylamineTHF, 12 h, 60°CN,N-Diethyl-2-(1-methylpiperidin-3-yl)acetamide68%
Esterification Methyl iodide, NaHDMF, 4 h, 50°CMethyl 2-(1-methylpiperidin-3-yl)acetate75%

Mechanistic Insights

  • Oxidation : Proceeds via deprotonation of the carboxylic acid, followed by decarboxylation to form a ketone .
  • Reduction : LiAlH₄ acts as a strong hydride donor, reducing the carbonyl group to a hydroxyl group .
  • Substitution : Acyl chloride intermediates facilitate nucleophilic attack by amines or alkoxides .

Scientific Research Applications

Structural Characteristics

2-(1-Methylpiperidin-3-yl)acetic acid has the molecular formula C8H15NO2C_8H_{15}NO_2 and a molar mass of approximately 157.21 g/mol. Its structure features a piperidine ring attached to an acetic acid moiety, which contributes to its unique chemical properties. The compound's predicted pKa of around 4.43 suggests it can participate in acid-base reactions, forming salts with alkalis.

Research has indicated that this compound interacts with various biological targets, particularly neurotransmitter receptors. Initial studies suggest potential implications in modulating dopaminergic and serotonergic pathways, which are crucial for treating neurological disorders.

The following table compares this compound with structurally similar compounds regarding their biological properties:

Compound NameStructure FeaturesBiological Activity
1-MethylpiperidinePiperidine ring without acetic acidNeuroactive properties
2-(Piperidin-1-yl)acetic acidPiperidine ring directly attachedAnti-inflammatory effects
2-(1-Pyrrolidinyl)acetic acidPyrrolidine ring instead of piperidinePotential neuroprotective effects
(R)-2-(Pyrrolidin-3-yloxy)acetic acidPyrrolidine with ether linkageAnticancer activity

The distinct presence of the methyl group on the piperidine ring may enhance lipophilicity and influence interactions with biological targets compared to other similar compounds.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. The results indicated that administration led to significant changes in behavior associated with anxiety and depression, suggesting its potential as an anxiolytic agent.

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationships of derivatives of this compound revealed that modifications to the piperidine ring could enhance or diminish biological activity. This study emphasized the importance of chemical structure in drug design.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting its effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • (2-methylpiperidin-1-yl)acetic acid
  • (1-methylpiperidin-2-yl)acetic acid

Uniqueness

2-(1-Methylpiperidin-3-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

2-(1-Methylpiperidin-3-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, pharmacological implications, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

C8H15NO2\text{C}_8\text{H}_{15}\text{N}\text{O}_2

Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit interactions with opioid receptors, particularly the μ-opioid receptors. A study evaluated various derivatives, including those with structural similarities, for their binding affinities and functional activities at opioid receptors. The results showed that certain derivatives had significant binding affinity, which may correlate with analgesic effects.

Compoundμ-Receptor Binding Affinity (Ki, nM)δ-Receptor Binding Affinity (Ki, nM)
9a7967
9b5736
9c3625

This data indicates that modifications to the piperidine structure can enhance receptor affinity, suggesting a potential pathway for developing analgesics based on this scaffold .

Antinociceptive Activity

In vivo studies have assessed the antinociceptive properties of derivatives of this compound through intrathecal administration in rodent models. However, findings indicated a lack of significant antinociceptive activity at the tested doses (10 µg), suggesting that while some structural analogs show receptor binding, they may not translate into effective pain relief in vivo .

JAK3 Inhibition

Another area of investigation involves the role of this compound in inhibiting Janus kinase 3 (JAK3), which is implicated in immune response modulation. Compounds incorporating this moiety have shown varying degrees of potency against JAK3, with some modifications leading to improved pharmacokinetic profiles and bioavailability .

CompoundJAK3 IC50 (nM)Oral Bioavailability (%)
2133Not specified
1710High

The modification of side chains significantly influences both the potency and bioavailability of these compounds, indicating a promising avenue for therapeutic development in inflammatory diseases .

Study on Pain Models

A study focused on evaluating the efficacy of various piperidine derivatives in rodent models of neuropathic pain found that while some compounds exhibited initial promise in vitro, they failed to demonstrate sustained analgesic effects in vivo. This discrepancy highlights the complexity of translating receptor binding into clinical efficacy .

Effects on Immune Cells

In another investigation, the biological activity of compounds related to this compound was assessed for their ability to modulate immune cell activity. The results indicated that certain derivatives could effectively inhibit JAK3 activity in activated immune cells, suggesting potential applications in autoimmune disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Methylpiperidin-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions between piperidine derivatives and acetic acid precursors. For example, analogous compounds like [2-methyl-1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-acetic acids are synthesized via Perkin condensation followed by decarboxylation . Key optimization parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid for bromination reactions) to enhance regioselectivity .
  • Temperature control : Room temperature for bromination to minimize side reactions .
  • Purification : Recrystallization from solvents like ethanol or ethyl acetate to isolate high-purity crystals .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions on the piperidine ring and acetic acid moiety. For example, dihedral angles between substituents (e.g., ~78° for perpendicular acetic acid groups relative to aromatic rings) can be inferred .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per industry standards) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., observed m/z matching theoretical values) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in tightly sealed containers away from strong acids/bases to avoid hazardous reactions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART APEXII diffractometer with CuKα radiation (λ=1.54178\lambda = 1.54178 Å) for high-resolution data. Absorption correction (e.g., SADABS) is critical for accuracy .
  • Refinement with SHELXL : Employ least-squares refinement on F2F^2 with constraints for H-atom positions. Key parameters include R1<0.05R1 < 0.05 and wR2<0.15wR2 < 0.15 for reliable results .
  • Hydrogen Bonding Analysis : Identify motifs like R22(8)R_2^2(8) dimers, common in carboxylic acids, to understand packing interactions .

Q. How does the electronic environment of the piperidine ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Substituent Effects : The methyl group on the piperidine ring acts as an electron donor, altering C–C–C angles (e.g., 118.2° for electron-donating groups vs. 121.5° for electron-withdrawing substituents) .
  • Nucleophilic Attack : The acetic acid moiety’s orientation (perpendicular to the ring) enhances accessibility for reactions like esterification or amidation .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with IR (e.g., carbonyl stretches at ~1700 cm1^{-1}) and X-ray results .
  • Statistical Analysis : Incorporate uncertainty quantification (e.g., ±5% for peptide content determination) to account for technical replicates and marker sensitivity .
  • Computational Modeling : Use density functional theory (DFT) to predict spectral patterns and compare with experimental data .

Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-4-2-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVBRICCCNVPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440973
Record name (1-Methylpiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169253-08-1
Record name 1-Methyl-3-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169253-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methylpiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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